N-(4-bromo-3-methylphenyl)-2-(2-methyl-6-oxo-4-(pyridin-2-yl)pyrimidin-1(6H)-yl)acetamide

Description

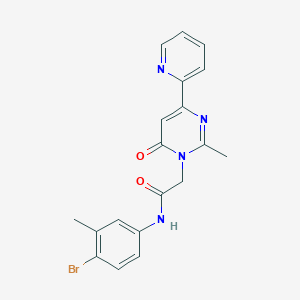

This compound is an acetamide derivative featuring a pyrimidinone core substituted with a pyridin-2-yl group at position 4 and a methyl group at position 2. The acetamide linker connects this heterocyclic system to a 4-bromo-3-methylphenyl group.

Properties

IUPAC Name |

N-(4-bromo-3-methylphenyl)-2-(2-methyl-6-oxo-4-pyridin-2-ylpyrimidin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17BrN4O2/c1-12-9-14(6-7-15(12)20)23-18(25)11-24-13(2)22-17(10-19(24)26)16-5-3-4-8-21-16/h3-10H,11H2,1-2H3,(H,23,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKBIZRKOVJIBDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)CN2C(=NC(=CC2=O)C3=CC=CC=N3)C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17BrN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-bromo-3-methylphenyl)-2-(2-methyl-6-oxo-4-(pyridin-2-yl)pyrimidin-1(6H)-yl)acetamide, with the CAS number 1251621-79-0, is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological activities, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C19H17BrN4O2 |

| Molecular Weight | 413.3 g/mol |

| Structure | Chemical Structure |

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds related to this compound. For instance, derivatives of similar structures have shown effectiveness against multi-drug resistant strains of Salmonella typhi. The mechanism involves inhibition of bacterial growth through interference with enzymatic pathways crucial for bacterial survival .

Enzymatic Inhibition

Research has indicated that this compound may exhibit inhibitory effects on specific enzymes such as human alkaline phosphatase. Molecular docking studies suggest potential binding interactions, which could lead to further development as a therapeutic agent targeting specific diseases .

Antitumor Activity

The pyrimidine moiety present in the compound is associated with various antitumor activities. Compounds containing similar structures have demonstrated efficacy against different cancer cell lines, potentially through mechanisms involving the inhibition of dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis crucial for cell proliferation .

Case Studies and Research Findings

- Study on Antibacterial Properties : A study involving the synthesis of N-(4-bromo-3-methylphenyl)pyrazine derivatives demonstrated significant antibacterial activity against clinically isolated XDR S. typhi. The derivatives were synthesized using Suzuki cross-coupling reactions, yielding moderate to high activity levels .

- Enzymatic Activity Research : In silico studies using molecular docking revealed that the compound could effectively bind to human alkaline phosphatase, suggesting a potential role in therapeutic applications targeting this enzyme .

- Antitumor Studies : Investigations into pyrido[2,3-d]pyrimidine derivatives indicated that compounds with similar structural motifs could inhibit tumor growth in various cancer models, including melanoma and urothelial cancer. These findings underscore the importance of further exploring the therapeutic potential of this compound in oncology .

Comparison with Similar Compounds

Core Heterocycle Variations

- Pyrimidinone vs. Pyridazinone Cores: The target compound’s pyrimidinone core (6-oxo-pyrimidine) contrasts with pyridazinone derivatives (e.g., 2-(6-oxopyridazin-1(6H)-yl)-N-(pyridin-2-yl)acetamide analogs in and ). Pyridazinones often exhibit distinct electronic properties due to the presence of two adjacent nitrogen atoms, which may influence binding interactions compared to pyrimidinones . Example: 2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-2-yl)acetamide (CAS 1224160-20-6) has a pyridazinone core with a fluorophenyl substituent, differing in aromatic substitution patterns .

Substituent Analysis

- Aryl Groups: The 4-bromo-3-methylphenyl group in the target compound is distinct from substituents like thiophene (), indole (), or fluorophenyl (). Bromine’s electron-withdrawing nature and steric bulk may enhance lipophilicity compared to fluorine or methoxy groups .

- Pyridine/Pyrimidine Attachments: The pyridin-2-yl group at position 4 of the pyrimidinone is conserved in some analogs (e.g., ’s N-(3,4-dimethoxyphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide), though the linker (thio vs. oxygen) differs, affecting conformational flexibility .

Data Tables: Structural and Molecular Properties

Table 1. Key Structural Features of Selected Analogs

Implications of Structural Differences

- Bioactivity Potential: Pyrimidinone derivatives (e.g., ) are often explored as kinase inhibitors or antimicrobial agents. The bromo and methyl substituents in the target compound may enhance membrane permeability compared to polar groups like methoxy or cyano (e.g., ’s cyano-substituted quinolines) .

- Synthetic Accessibility: The target compound’s synthesis likely parallels methods for analogs in and , involving condensation of pyrimidinone precursors with bromo-substituted aryl acetamides. However, bromine’s reactivity may necessitate careful optimization .

Q & A

Basic: What experimental strategies are recommended for optimizing the synthesis of this compound to improve yield and purity?

Answer:

Synthetic optimization should focus on reaction conditions (solvent, temperature, catalyst) and purification techniques. For example:

- Catalyst selection : Palladium-catalyzed reductive cyclization (e.g., using formic acid derivatives as CO surrogates) can enhance regioselectivity in pyrimidine ring formation .

- Solvent effects : Polar aprotic solvents like DMSO or DMF are preferred for acetamide coupling reactions, as evidenced by yields >75% in similar pyrimidinone derivatives .

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane gradients) effectively removes unreacted intermediates. Elemental analysis (e.g., C, N, S percentages) and HPLC (>95% purity) are critical for validation .

Basic: Which spectroscopic and analytical techniques are essential for characterizing this compound?

Answer:

A multi-technique approach is necessary:

- 1H NMR : Assign peaks for pyridinyl protons (δ ~8.6–7.6 ppm) and pyrimidinone NH groups (δ ~12.5–10.2 ppm) using DMSO-d6 as the solvent .

- Elemental analysis : Compare experimental vs. calculated values for C, N, and S to confirm stoichiometry (e.g., ±0.1% deviation acceptable) .

- Mass spectrometry : High-resolution ESI-MS or LC-MS validates the molecular ion ([M+H]+) and detects fragmentation patterns .

Advanced: How can researchers address regioselectivity challenges during the formation of the pyridin-2-yl-pyrimidinone core?

Answer:

Regioselectivity is influenced by:

- Substituent positioning : Electron-withdrawing groups (e.g., bromo, methyl) on the phenyl ring direct nucleophilic attack to specific pyrimidine positions. Computational modeling (DFT) predicts favorable sites for cyclization .

- Catalytic control : Pd(OAc)₂ with phosphine ligands enhances C–N coupling efficiency in pyrimidinone synthesis, reducing byproducts .

- Temperature modulation : Slow heating (60–80°C) minimizes kinetic byproducts, as seen in analogous triazole-acetamide syntheses .

Advanced: How should conflicting spectral data (e.g., NMR shifts or elemental analysis discrepancies) be resolved?

Answer:

- 2D NMR (COSY, HSQC) : Resolves overlapping signals in aromatic regions (e.g., pyridinyl vs. pyrimidinone protons) .

- X-ray crystallography : Definitive structural assignment via single-crystal analysis clarifies ambiguities, as demonstrated for N-(4-chlorophenyl)pyrimidin-4-amine derivatives .

- Replicate synthesis : Reproduce reactions to rule out batch-specific impurities. For elemental analysis, use triplicate measurements to ensure precision (±0.05% tolerance) .

Advanced: What role do intermolecular interactions (e.g., hydrogen bonding) play in the compound’s crystallographic stability?

Answer:

- Intramolecular H-bonds : Stabilize folded conformations (e.g., N–H⋯N bonds between pyrimidinone NH and pyridinyl N atoms), as observed in crystal structures of related acetamides .

- C–H⋯π interactions : Methyl and aryl groups participate in weak interactions that reinforce packing along specific crystallographic axes .

- Solvent inclusion : DMSO or water molecules in the lattice can alter melting points and solubility profiles, requiring controlled crystallization conditions .

Advanced: How can computational modeling guide structure-activity relationship (SAR) studies for this compound?

Answer:

- Docking studies : Map interactions with biological targets (e.g., kinases) using the pyridin-2-yl group as a hydrogen-bond acceptor .

- Lipophilicity (LogP) : Predict bioavailability with software like MarvinSuite. Substituents like trifluoromethyl increase metabolic stability, as shown in trifluoromethyl-benzamide analogs .

- ADMET profiling : Use QSAR models to optimize substituents (e.g., bromo vs. methyl) for reduced hepatotoxicity .

Basic: What methods are recommended for assessing the purity of this compound in vitro?

Answer:

- HPLC : Use C18 columns with acetonitrile/water gradients (UV detection at 254 nm) to achieve >95% purity .

- TLC : Monitor reaction progress using silica plates and ethyl acetate/hexane (3:7) eluent.

- Melting point analysis : Sharp melting ranges (>250°C) indicate high crystallinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.